molecular formula C9H8Cl2O3S B1372336 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride CAS No. 1152589-92-8

2-Chloro-5-propanoylbenzene-1-sulfonyl chloride

Cat. No.: B1372336
CAS No.: 1152589-92-8
M. Wt: 267.13 g/mol
InChI Key: UQVSAACJSZOWHH-UHFFFAOYSA-N
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Description

2-Chloro-5-propanoylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C₉H₈Cl₂O₃S and a molecular weight of 267.13 g/mol . This compound is known for its reactivity and is used in various chemical synthesis processes. It is a derivative of benzenesulfonyl chloride, with a chloro and propanoyl group attached to the benzene ring.

Preparation Methods

The synthesis of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride typically involves the chlorination of 2-Chloro-5-propanoylbenzene-1-sulfonic acid. This reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the sulfonic acid to the sulfonyl chloride .

Industrial production methods for this compound may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

2-Chloro-5-propanoylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine would yield a sulfonamide, while a coupling reaction with a boronic acid would produce a biaryl compound.

Scientific Research Applications

2-Chloro-5-propanoylbenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

2-Chloro-5-propanoylbenzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:

    Benzenesulfonyl chloride: Lacks the chloro and propanoyl groups, making it less reactive in certain substitution reactions.

    Tosyl chloride (p-toluenesulfonyl chloride): Contains a methyl group instead of a chloro and propanoyl group, which affects its reactivity and the types of reactions it can undergo.

    Methanesulfonyl chloride: A simpler sulfonyl chloride with only a methyl group, used in different types of chemical synthesis.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity patterns and make it suitable for specialized applications in organic synthesis .

Properties

IUPAC Name

2-chloro-5-propanoylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3S/c1-2-8(12)6-3-4-7(10)9(5-6)15(11,13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVSAACJSZOWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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